molecular formula C22H21N5O4 B2800955 N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1251607-71-2

N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2800955
CAS No.: 1251607-71-2
M. Wt: 419.441
InChI Key: PXPWQTJVXIPKTD-UHFFFAOYSA-N
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Description

N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a 1,2,3-triazole ring, a piperidine ring, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the 1,2,3-triazole ring: This is often achieved through a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

    Coupling with piperidine: The triazole derivative is then coupled with a piperidine derivative through an amide bond formation.

    Introduction of the benzo[d][1,3]dioxole moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow synthesis could be employed to enhance efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of the triazole, piperidine, and benzo[d][1,3]dioxole moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets .

Properties

IUPAC Name

N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c28-21(15-6-7-19-20(12-15)31-14-30-19)23-16-8-10-26(11-9-16)22(29)18-13-27(25-24-18)17-4-2-1-3-5-17/h1-7,12-13,16H,8-11,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPWQTJVXIPKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CN(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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